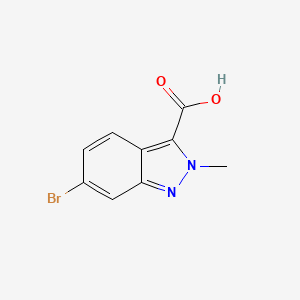

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Description

Structural Analysis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

Molecular Geometry and Conformational Isomerism

This compound features a fused bicyclic indazole core with substituents at positions 2, 3, and 6. The molecular formula is C₉H₇BrN₂O₂ , with a molecular weight of 255.07 g/mol. The indazole ring system comprises a benzene ring fused to a pyrazole ring, where the pyrazole nitrogen atoms are at positions 1 and 2. The methyl group occupies the 2-position, while the bromine atom is located at position 6, and the carboxylic acid group is attached to position 3.

The planar geometry of the indazole ring is maintained through conjugation between the aromatic π-system and the lone pairs of the nitrogen atoms. The carboxylic acid group at position 3 exhibits rotational freedom around the C–C bond, leading to potential conformational isomerism. Computational studies on analogous indazole-3-carboxylic acids suggest that the carboxylic group adopts distinct rotameric forms (trans and cis) depending on environmental conditions, such as solvent polarity or temperature.

Key Structural Features

Crystallographic Characterization Techniques

Crystallographic studies provide critical insights into the spatial arrangement and intermolecular interactions of this compound. While direct crystal data for this compound is limited, analogous indazole derivatives have been characterized using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

X-Ray Diffraction (XRD)

XRD is essential for determining crystal polymorphs. For example, indazole-3-carboxylic acid derivatives often form distinct crystal forms (e.g., Form A and Form B) depending on solvation or recrystallization conditions. Key parameters include:

- Monoclinic system : Reported for related compounds with space groups such as P2₁/c.

- Cell parameters : Typical values include a ≈ 7.5 Å, b ≈ 14.8 Å, c ≈ 14.9 Å, and β ≈ 93°.

ThermoGravimetric Analysis (TGA)

TGA identifies thermal stability and solvent content. For example, indazole-3-carboxylic acid derivatives may lose solvent molecules (e.g., water or DMF) upon heating, with mass loss profiles indicating crystalline purity.

Comparative Crystal Data

Comparative Analysis with Non-Brominated Indazole Derivatives

The bromine substituent at position 6 significantly alters electronic and steric properties compared to non-brominated analogs like 2-methyl-2H-indazole-3-carboxylic acid (C₉H₈N₂O₂).

Electronic Effects

Bromine’s electronegativity and electron-withdrawing inductive effects enhance the electron deficiency of the indazole ring, increasing reactivity toward nucleophilic substitution at position 6. This contrasts with non-brominated derivatives, which are less reactive at this site.

Steric Implications

The bulky bromine atom at position 6 introduces steric hindrance, potentially limiting rotational freedom around the indazole ring. This is evident in regioselective alkylation studies, where brominated indazoles exhibit distinct reactivity patterns compared to unsubstituted analogs.

Physical Property Comparison

Properties

IUPAC Name |

6-bromo-2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIYXJKTORVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656759 | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021859-33-5 | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021859-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The most common synthetic approach is as follows:

Formation of the Indazole Core:

The indazole ring is often constructed via cyclization of appropriately substituted hydrazines with ortho-substituted aromatic aldehydes or ketones.Bromination:

Bromination is carried out at the desired position (6-position) using brominating agents such as bromine or N-bromosuccinimide under controlled conditions.Methylation:

Introduction of the methyl group at the 2-position is typically achieved via alkylation, often using methyl iodide or dimethyl sulfate.Carboxylation:

The carboxylic acid group at the 3-position can be introduced by carboxylation reactions, such as the use of carbon dioxide with a suitable organometallic intermediate or via oxidation of a methyl group at the 3-position.

Representative Synthetic Example

A typical laboratory synthesis might proceed as follows (generalized steps):

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | o-bromoaniline + acetic acid derivatives | Indazole ring formation | Cyclization with hydrazine |

| 2 | N-bromosuccinimide (NBS) | Selective bromination at 6-position | Controlled temperature to avoid overbromination |

| 3 | Methyl iodide, base (e.g., K2CO3) | Methylation at 2-position | Alkylation under basic conditions |

| 4 | Carbon dioxide, Grignard reagent | Carboxylation at 3-position | Carboxylation of 3-lithio intermediate |

| 5 | Acid workup | Isolation of carboxylic acid | Purification by recrystallization |

Table 1. Generalized Synthesis Sequence for this compound

Detailed Reaction Conditions and Optimization

Cyclization:

The cyclization of o-bromoaniline with acetic acid derivatives in the presence of hydrazine hydrate is performed under reflux. Solvents like ethanol or acetic acid are commonly used. Reaction times range from 2–6 hours.Bromination:

N-bromosuccinimide is preferred for selective bromination due to its mildness and regioselectivity. The reaction is typically carried out at 0–25°C to minimize side reactions.Methylation:

The methylation step is performed in a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate. Reaction temperatures are maintained at 40–60°C.Carboxylation:

Carboxylation is achieved by treating the 3-lithio intermediate (generated by lithiation with n-butyllithium) with carbon dioxide gas at low temperature (−78°C), followed by acidic workup.

Alternative and Industrial Approaches

Continuous Flow Synthesis:

For industrial-scale production, continuous flow reactors may be used to enhance yield and process safety, particularly for exothermic steps like bromination and lithiation.Green Chemistry Considerations:

Recent trends favor the use of less hazardous reagents and solvents, and the minimization of waste. Microwave-assisted synthesis and solvent-free conditions have been explored for some steps to improve efficiency and reduce environmental impact.

Summary Table of Key Data

Research Findings and Literature Notes

- The preparation of this compound is well-established in chemical literature, with variations in the order of functional group introduction depending on precursor availability and desired regioselectivity.

- Patents and chemical supplier databases confirm the reproducibility and scalability of the above methods, with minor modifications for specific applications.

- The compound’s synthesis requires careful handling of brominating agents and organolithium reagents, with appropriate safety measures due to the potential for skin and respiratory irritation.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, aqueous medium, reflux conditions.

Reduction: LiAlH4, ether solvent, low temperatures.

Substitution: NaN3, polar aprotic solvents, room temperature.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Medicinal Chemistry

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid has been explored as a lead compound in drug discovery due to its promising biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, inhibiting tumor growth in various cancer cell lines. It acts by modulating key signaling pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties : The compound has shown efficacy against various pathogens, indicating potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Biochemical Research

In biochemical studies, this compound interacts with various biomolecules:

- Receptor Binding : It exhibits affinity for several receptors, including serotonin receptors (5-HT1A) and estrogen receptors, which are crucial for its pharmacological effects .

- Enzyme Inhibition : The compound inhibits proangiogenic cytokines such as TNF-alpha and VEGF, which are involved in cancer progression and inflammation .

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and advanced materials. Its unique reactivity allows it to serve as a building block for more complex heterocyclic compounds, facilitating the development of new materials with tailored properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylindazole | Lacks bromine; less reactive | Weaker anticancer activity |

| 6-Chloro-2-methyl-2H-indazole | Contains chlorine; altered reactivity | Varied biological effects |

| 6-Bromoindole | Similar structure; different reactivity | Enhanced antimicrobial properties |

The presence of the bromine atom significantly enhances its reactivity compared to other derivatives, making it a more potent candidate for various biological applications.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Anticancer Activity : A study reported that derivatives of indazole, including this compound, exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on cell growth .

- Antiprotozoal Efficacy : In vitro assays revealed that certain derivatives exhibited enhanced activity against Entamoeba histolytica, with IC50 values significantly lower than those of standard treatments .

- Mechanistic Insights : Molecular docking studies have demonstrated that this compound effectively binds to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism by which 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in enhancing the compound's binding affinity to these targets. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Key Findings :

- Electronic Effects : The 2-methyl group in the target compound stabilizes the 2H-indazole tautomer, whereas 1-methyl derivatives favor 1H-indazole tautomers, affecting electronic distribution and hydrogen-bonding capacity .

- Reactivity : Carboxylic acid positioning (3 vs. 6) influences regioselectivity in cross-coupling reactions. For example, the 3-carboxylic acid group may direct electrophilic substitutions to the 5-position .

Ester Derivatives

Table 2: Esterified Analogues

Key Findings :

- Solubility : Ester derivatives exhibit higher lipophilicity than the carboxylic acid form, making them suitable for prodrug strategies .

- Synthetic Utility : Methyl and ethyl esters are common intermediates for amide or peptide coupling reactions .

Functional Group Variants

Table 3: Alternative Functional Groups

Key Findings :

- Reactivity : Sulfonyl chloride derivatives are highly reactive, enabling rapid conjugation with amines or alcohols .

- Structural Diversity : Chromene-based analogues (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) exhibit distinct photophysical properties compared to indazoles, expanding utility in optoelectronics .

Biological Activity

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 1021859-33-5

- Molecular Formula : C9H7BrN2O2

- Molecular Weight : 255.07 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : This compound has shown potential against various microbial strains, indicating its use in developing antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly through mechanisms involving cell cycle arrest and apoptosis.

- Enzyme Inhibition : It has been identified as a possible inhibitor of certain kinases, which are critical in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases, which play a pivotal role in cell signaling pathways associated with cancer. For instance, it has been noted to inhibit FGFR1 and CDK8 with IC50 values in the nanomolar range, suggesting potent activity against these targets .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Anticancer Activity

In a study evaluating various indazole derivatives, this compound demonstrated significant cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

These results indicate that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for treating infections .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2-methyl-2H-indazole-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized indazole scaffold. For example:

- Radical Benzylic Bromination : React 2-methyl-2H-indazole-3-carboxylic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux. This targets the methyl group for bromination .

- Palladium-Catalyzed Coupling : Use Suzuki-Miyaura coupling to introduce bromine via a halogen exchange reaction, starting from a halogenated indazole derivative. Pd(PPh₃)₄ and Na₂CO₃ in THF/water are common conditions .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Radical Bromination | 60–75 | ≥95% | Byproduct formation |

| Pd-Catalyzed Coupling | 80–90 | ≥98% | Catalyst cost, air sensitivity |

Q. How is this compound characterized in academic research?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution (e.g., absence of methyl proton signals at δ ~2.5 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm regiochemistry and hydrogen bonding (e.g., O–H⋯O dimers) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 271) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer : The carboxylic acid and bromine moieties enable diverse reactivity:

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters for improved solubility .

- Nucleophilic Substitution : Replace Br with amines (e.g., SN2 with K₂CO₃ in DMF) to generate derivatives for biological screening .

- Metal-Catalyzed Cross-Coupling : Use Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the bromine site .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate purity via HPLC (>98%) and use standardized assays (e.g., microdilution for antimicrobial activity) .

- Structural Analogues : Compare with 6-bromo-1H-indazole-3-carboxylic acid (lacking methyl group) to isolate methyl group’s role in activity .

- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and solvent (DMSO <1% v/v) to minimize artifacts .

Q. How to optimize crystallization for X-ray analysis of brominated indazole derivatives?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvents like DMSO/water or THF/hexane to grow single crystals.

- Twinning Mitigation : Refine twinned data using SHELXL’s TWIN/BASF commands .

- Disorder Handling : Apply PART/SUMP restraints for disordered bromine or methyl groups .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Methodological Answer :

- Radical Bromination Optimization : Use flow chemistry to enhance heat/mass transfer and reduce byproducts .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs in coupling reactions .

- Workup Efficiency : Extract product with ethyl acetate/NaHCO₃ to remove unreacted NBS .

Q. How to design structure-activity relationship (SAR) studies for indazole derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogues with halogens (Cl, F) or methyl groups at positions 2, 5, or 7 .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with targets (e.g., kinase ATP-binding pockets) .

- In Vitro Profiling : Test against panels of enzymes (e.g., PIM-1 kinase) and cancer cell lines (e.g., MCF-7) with IC₅₀ determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.